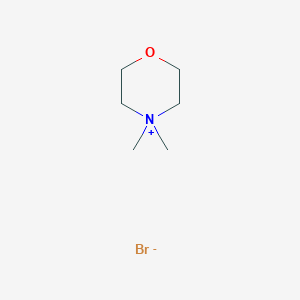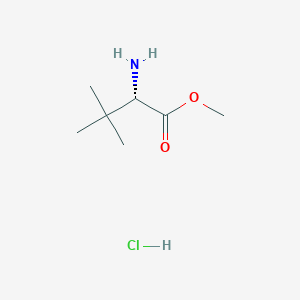
L-tert-Leucine methyl ester hydrochloride
Overview
Description
Sevelamer hydrochloride is a phosphate-binding drug primarily used to manage hyperphosphatemia in patients with chronic kidney disease, particularly those on dialysis . It is marketed under the trade name Renagel and is known for its ability to prevent the absorption of dietary phosphate in the gastrointestinal tract, thereby reducing serum phosphate levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sevelamer hydrochloride involves the polymerization of allylamine with epichlorohydrin. The process begins with the reaction of allylamine and hydrochloric acid to form allylamine hydrochloride. This intermediate is then polymerized under the initiation of an azo initiator to form an allylamine hydrochloride polymer . The polymer is subsequently alkalized to obtain an allylamine polymer, which is then reacted with epichlorohydrin to synthesize sevelamer hydrochloride .
Industrial Production Methods: In industrial settings, the production of sevelamer hydrochloride involves granulation techniques where the compound is mixed with diluents and wetted using a solution of polyethylene glycol. This mixture is then dried and processed into tablets or capsules .
Chemical Reactions Analysis
Types of Reactions: Sevelamer hydrochloride primarily undergoes substitution reactions due to the presence of reactive amine groups. These reactions are facilitated by the polymeric nature of the compound, which allows for multiple substitution sites.
Common Reagents and Conditions: The synthesis of sevelamer hydrochloride involves reagents such as allylamine, hydrochloric acid, and epichlorohydrin. The polymerization process is initiated by azo compounds, and the reaction conditions typically include controlled temperatures and pH levels to ensure the stability of the polymer .
Major Products Formed: The primary product formed from these reactions is sevelamer hydrochloride itself. The polymerization and subsequent reactions result in a cross-linked polymer that effectively binds phosphate ions in the gastrointestinal tract .
Scientific Research Applications
Sevelamer hydrochloride has a wide range of applications in scientific research, particularly in the fields of medicine and biology. It is extensively used to study the management of hyperphosphatemia in patients with chronic kidney disease . Additionally, sevelamer hydrochloride has been investigated for its potential to reduce cardiovascular mortality in patients with non-dialysis-dependent chronic kidney disease .
In the field of chemistry, sevelamer hydrochloride serves as a model compound for studying polymerization reactions and the behavior of cross-linked polymers. Its unique structure and binding properties make it a valuable tool for research in polymer chemistry .
Mechanism of Action
Sevelamer hydrochloride exerts its effects by binding to dietary phosphate in the gastrointestinal tract, preventing its absorption into the bloodstream . This binding occurs through ionic and hydrogen bonding interactions between the amine groups of sevelamer and the phosphate ions . By reducing serum phosphate levels, sevelamer hydrochloride helps to manage hyperphosphatemia and its associated complications, such as secondary hyperparathyroidism and vascular calcification .
Comparison with Similar Compounds
Calcium Acetate: A phosphate binder that can increase the risk of hypercalcemia.
Lanthanum Carbonate: Another phosphate binder with a different mechanism of action.
Sevelamer Carbonate: A similar compound to sevelamer hydrochloride, but with a different counterion (carbonate instead of hydrochloride).
Sevelamer hydrochloride’s unique polymeric structure and its ability to bind phosphate without affecting calcium levels make it a valuable therapeutic agent in the management of hyperphosphatemia.
Properties
IUPAC Name |
methyl (2S)-2-amino-3,3-dimethylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2,3)5(8)6(9)10-4;/h5H,8H2,1-4H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTQWUHFSXVRPY-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584463 | |
| Record name | Methyl 3-methyl-L-valinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63038-27-7 | |
| Record name | L-Valine, 3-methyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63038-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl L-tert-leucinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063038277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-methyl-L-valinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Valine, 3-methyl-, methyl ester, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL L-TERT-LEUCINATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIZ1L06TSF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


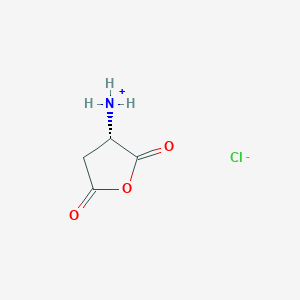

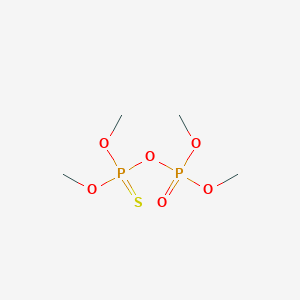
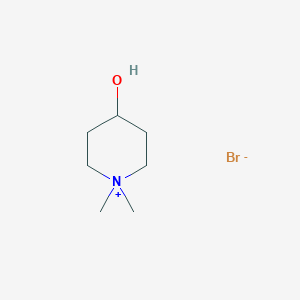

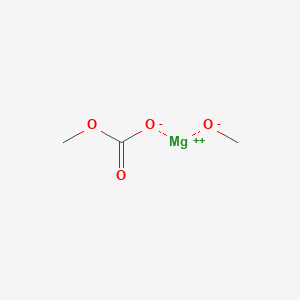
![[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide](/img/structure/B57002.png)
![4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol](/img/structure/B57005.png)



![Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B57012.png)

